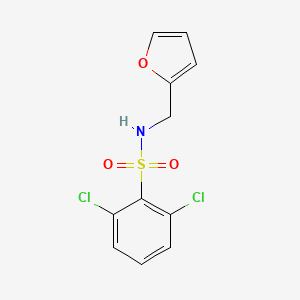

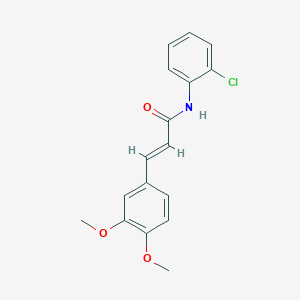

4-(4-morpholinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiadiazole derivatives involves 1,3-dipolar cycloaddition reactions under mild conditions, showcasing the versatility of thiadiazole chemistry in producing fluorine-rich derivatives in a regioselective manner (Utecht-Jarzyńska et al., 2020). Additionally, reactions of tertiary thioamides with nitrile imines derived from trifluoroacetonitrile have been utilized to prepare 1,3,4-thiadiazole derivatives, highlighting the chemical versatility and reactivity of the thiadiazole ring (Horishny et al., 2020).

Molecular Structure Analysis

Crystal structure analysis of thiadiazole derivatives reveals the importance of intermolecular interactions, such as C–H⋯O, C–H⋯N, C–H⋯F, and π–π stacking, in the formation of supramolecular networks (Banu et al., 2013). These interactions significantly influence the molecular organization and stability of the compounds.

Chemical Reactions and Properties

The reactivity of thiadiazole derivatives with bases and other reactants has been extensively studied. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases leads to various products, demonstrating the ring-opening capabilities and versatility of thiadiazole compounds in chemical transformations (Remizov et al., 2019).

Physical Properties Analysis

Physical properties such as solubility, melting points, and stability are crucial for the practical application of chemical compounds. The physical properties of thiadiazole derivatives and related compounds have been explored to understand their potential applications better (Esmaili & Nematollahi, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and the ability to undergo specific reactions, are fundamental for the application of thiadiazole derivatives. Studies have shown that these compounds exhibit a wide range of chemical behaviors, making them suitable for various chemical transformations and applications (Sahin et al., 2012).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibiotic Modulation

Compounds related to 4-(4-morpholinylsulfonyl)-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide have shown promise in antimicrobial applications and in modulating the effectiveness of existing antibiotics. For instance, derivatives have demonstrated antimicrobial activity against multidrug-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. One study explored the modulation of antibiotic activity, revealing that certain morpholine sulfonamides can enhance the effectiveness of antibiotics against resistant bacterial strains, notably Pseudomonas aeruginosa (Oliveira et al., 2015).

Carbonic Anhydrase Inhibition

Research into sulfonamide derivatives, including morpholine-containing compounds, has identified several with potent inhibitory effects on carbonic anhydrase (CA) isoenzymes. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Studies have found that certain aromatic sulfonamides exhibit nanomolar inhibitory concentrations against different CA isoenzymes, highlighting their potential as targeted inhibitors (Supuran et al., 2013).

Synthesis of Antimicrobial Agents

The synthesis and characterization of new derivatives containing morpholine moieties have been explored for their antimicrobial properties. Some compounds have been synthesized with the aim of finding new antimicrobial agents, with certain derivatives displaying good to moderate activity against a range of pathogens. This includes work on 1,2,4-triazole derivatives containing morpholine, which have shown potential as antimicrobial agents (Sahin et al., 2012).

Eigenschaften

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S3/c16-10(13-11-14-12-7-21-11)9-5-8(6-20-9)22(17,18)15-1-3-19-4-2-15/h5-7H,1-4H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAECIJIHFCONJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=NN=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-morpholin-4-ylsulfonyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzoyl-5,7-dichloro-1,4-diphenyl-2H-cyclopenta[d]pyridazine](/img/structure/B5555681.png)

![3-(2-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5555684.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)

![(1S*,5R*)-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555694.png)

![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)

![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)

![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl acetate](/img/structure/B5555746.png)

![1-(2-aminoethyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5555759.png)

![N-(4-methylphenyl)-N'-[2-(4-methylphenyl)ethyl]urea](/img/structure/B5555762.png)